1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one
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Overview
Description
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one is an organic compound with the molecular formula C11H13NO4 It is known for its unique structure, which includes an ethyl group, a hydroxyl group, and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one typically involves the nitration of 5-ethyl-2-hydroxyacetophenone followed by a Friedel-Crafts acylation reaction. The nitration process introduces the nitro group into the aromatic ring, while the Friedel-Crafts acylation attaches the propan-1-one moiety. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for the Friedel-Crafts reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-ethyl-2-hydroxy-3-nitrobenzoic acid.
Reduction: Formation of 1-(5-ethyl-2-hydroxy-3-aminophenyl)propan-1-one.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one: Similar structure but with a methyl group instead of an ethyl group.
3-Hydroxy-3-(2-nitrophenyl)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)propan-1-one is unique due to the presence of the ethyl group, which can influence its reactivity and interactions compared to similar compounds. The specific arrangement of functional groups also contributes to its distinct chemical and biological properties .
Properties
CAS No. |
70978-47-1 |
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Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
1-(5-ethyl-2-hydroxy-3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C11H13NO4/c1-3-7-5-8(10(13)4-2)11(14)9(6-7)12(15)16/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
OERXDHSXDFTTGV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)CC |
Origin of Product |
United States |
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